N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a tetrahydropyrimidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the overall cost.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for probing molecular recognition processes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow for the design of analogs with improved efficacy and selectivity for specific biological targets.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-bromophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique electronic properties to the compound. Fluorine atoms are highly electronegative, which can influence the compound’s reactivity and binding affinity to molecular targets. This makes the compound distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C18H14FN3O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14FN3O3/c1-11-2-8-14(9-3-11)22-17(24)15(10-20-18(22)25)16(23)21-13-6-4-12(19)5-7-13/h2-10H,1H3,(H,20,25)(H,21,23) |
InChI Key |
LEKWJBFGMZRSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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